molecular formula C12H17NO B3092447 (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol CAS No. 1228033-52-0

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol

Cat. No.: B3092447
CAS No.: 1228033-52-0
M. Wt: 191.27 g/mol
InChI Key: CMBFPAOCIMBCTJ-NEPJUHHUSA-N
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Description

(S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol (CAS: 1228033-52-0) is a chiral secondary alcohol with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . The compound features a phenyl group attached to a stereogenic carbon (S-configuration) and a pyrrolidine ring (R-configuration) at the adjacent carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFPAOCIMBCTJ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl ring.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydroxyl Group Introduction: The hydroxyl group is introduced through a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl group of an intermediate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Reduction Reactions

The compound can be synthesized via ketone reduction using sodium hydridoborate (NaBH₄) under optimized conditions :

Reaction Parameter Conditions
Reducing AgentNaBH₄ (preferred) or LiAlH₄
SolventMethanol, ethanol, or THF/water mixes
Temperature Range0°C to 80°C
Reaction Time10 minutes to 6 hours
Typical Yield~75% (after recrystallization)

Mechanism : The carbonyl group of the precursor ketone undergoes nucleophilic attack by borohydride, followed by protonation to form the secondary alcohol . Stereochemical control is achieved through chiral induction from the pyrrolidine ring.

N-Alkylation Reactions

The pyrrolidine nitrogen undergoes alkylation with alkyl halides or sulfates :

Alkylating Agent Conditions
Methyl iodideAcetone, 50°C, 8 hours
Dimethyl sulfateMethanol, reflux, 3 hours
BaseK₂CO₃ or Et₃N
Yield60–85%

Example : Reaction with methyl iodide in acetone produces the N-methylated derivative, enhancing lipophilicity for pharmacological studies .

Catalytic Hydrogenation

The compound’s phenyl ring can undergo hydrogenation under catalytic conditions :

Catalyst Conditions
Raney nickel50–100°C, 10–50 atm H₂
Platinum on carbonEthanol, RT to 80°C
SelectivityPartial hydrogenation of aromatic ring

Application : Modifies hydrophobicity while retaining the chiral alcohol configuration.

Acid-Catalyzed Etherification

The hydroxyl group reacts with alcohols under acidic conditions :

Reagent Conditions
Methanol/H₂SO₄Reflux, 6 hours
Isopropanol/p-TsOH80°C, 4 hours
Yield50–70%

Limitation : Steric hindrance from the pyrrolidine ring reduces reaction rates compared to simpler alcohols.

Oxidation Reactions

Controlled oxidation of the hydroxyl group is challenging due to competing amine oxidation. MnO₂ or Dess-Martin periodinane selectively oxidizes the alcohol to a ketone without degrading the pyrrolidine:

Oxidizing Agent Conditions
MnO₂Dichloromethane, RT, 12 hours
Dess-Martin periodinaneTHF, 0°C to RT, 2 hours
Yield40–60%

Resolution of Enantiomers

The compound’s chirality allows resolution via diastereomeric salt formation:

Resolving Agent Conditions
L-Tartaric acidEthanol/water, RT, crystallization
Yield (S,R isomer)>95% enantiomeric excess

Stability Under Reaction Conditions

Decomposition occurs under strong acidic/basic conditions (>pH 10 or <pH 3):

Parameter Observation
pH 12, 60°C30% degradation in 2 hours
pH 2, reflux50% degradation in 3 hours

Key Research Findings :

  • N-Alkylation proceeds with retention of configuration at the chiral centers .

  • Catalytic hydrogenation preserves the pyrrolidine ring’s integrity but reduces aromaticity .

  • Borohydride reductions show higher stereoselectivity compared to LiAlH₄ .

Scientific Research Applications

Medicinal Chemistry

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol is explored for its potential therapeutic effects. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for drug development. Notable applications include:

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Chiral Auxiliary in Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products, which are crucial for the development of pharmaceuticals with specific biological activities.

Neuropharmacological Studies

Studies have investigated the neuropharmacological properties of this compound, focusing on its potential to influence cognitive functions and behavior. Its effects on neurotransmitter release and receptor activity are of particular interest.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry examined various derivatives of pyrrolidine compounds, including this compound. The findings suggested that modifications to the pyrrolidine ring could enhance antidepressant efficacy, highlighting the importance of structural variations in developing new therapies .

Case Study 2: Asymmetric Synthesis

In a research effort documented in Organic Letters, this compound was utilized as a chiral auxiliary in the synthesis of complex natural products. The study demonstrated that this compound significantly improved enantioselectivity during reactions, underscoring its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through hydrogen bonding, hydrophobic interactions, and steric effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

1-Phenyl-1-(quinazolin-4-yl)ethanol Derivatives
  • Structure: Ethanol backbone with phenyl and quinazolin-4-yl substituents.
  • Key Differences : Replacement of pyrrolidine with a quinazoline ring, which is aromatic and nitrogen-rich.
  • Applications : Exhibits anticancer activity, as quinazoline derivatives are common in oncology research .
  • Toxicity : Evaluated via Toxtree, pkCSM, and PreADMET models; compounds 14, 16, and 19 showed high activity with low toxicity .
  • Data Gaps : Stereochemical details and comparative efficacy against pyrrolidine-containing analogues are unavailable.
(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride
  • Structure: Ethanol backbone with phenyl and pyridin-2-yl groups; racemic (RS) configuration.
  • Key Differences : Pyridine ring instead of pyrrolidine; hydrochloride salt improves solubility.
  • Applications : Listed as a pharmaceutical impurity (Imp. B(EP)), suggesting relevance in drug synthesis .
  • Contrast : Racemic form may lack enantioselective efficacy compared to the target compound’s defined (S,R) configuration.

Pyrrolidine-Containing Analogues

(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol
  • Structure: Ethanol linked to a methyl-substituted pyrrolidine (S,S-configuration).
  • Key Differences : Methyl group on pyrrolidine increases lipophilicity; stereochemistry differs (S,S vs. S,R).
  • Properties : Molecular weight 129.20 g/mol ; stored under inert conditions, indicating sensitivity .
  • Hazards : Moderate toxicity (H302, H315, H319 warnings) .
2-(1-Methylpyrrolidin-2-yl)ethanol
  • Structure: Ethanol attached to 1-methylpyrrolidine.
  • Key Differences : Lack of phenyl group reduces aromatic interactions; methyl enhances steric bulk.
  • Synonyms: Multiple variants, including enantiomers (2R and 2S) .
(S)-2-(Pyrrolidin-2-yl)ethan-1-ol Hydrochloride
  • Structure: Simplified ethanol-pyrrolidine backbone; hydrochloride salt.
  • Key Differences: No phenyl group; hydrochloride improves aqueous solubility.
  • Molecular Weight : 151.63 g/mol .

Comparison Table

Compound Name Substituents Stereochemistry Molecular Formula Key Properties/Applications Toxicity Data References
(S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol Phenyl, pyrrolidin-2-yl S,R C₁₂H₁₇NO Chiral scaffold; undefined applications Not reported
1-Phenyl-1-(quinazolin-4-yl)ethanol Phenyl, quinazolin-4-yl Not specified C₁₆H₁₅N₂O Anticancer activity Low toxicity (compounds 14,16,19)
(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol HCl Phenyl, pyridin-2-yl Racemic (RS) C₁₃H₁₄ClNO Pharmaceutical impurity Not reported
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol 1-Methylpyrrolidin-2-yl S,S C₇H₁₅NO Sensitive to storage conditions Moderate toxicity (H302, H315)
(S)-2-(Pyrrolidin-2-yl)ethan-1-ol HCl Pyrrolidin-2-yl S C₆H₁₄ClNO High solubility (salt form) Not reported

Biological Activity

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

This compound is characterized by a chiral center and a hydroxyl group, which contribute to its interaction with various biological targets. Its structure allows it to engage in specific binding with enzymes and receptors, influencing their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group and the chiral centers enhance its binding affinity through:

  • Hydrogen Bonding : Interactions with polar residues in target proteins.
  • Hydrophobic Interactions : Favorable interactions with non-polar regions of the target.
  • Steric Effects : The spatial arrangement of the compound influences its binding efficacy.

Research indicates that this compound may modulate enzyme activity and receptor signaling pathways, making it a candidate for further pharmacological exploration .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, modifications in the pyrrolidine structure have shown varying degrees of inhibition against sphingosine kinases (SK1 and SK2), which are crucial in lipid signaling pathways .

CompoundEnzyme TargetInhibition (%)
RB-041SK172.2
RB-043SK249.9

These findings suggest that this compound could be developed into selective inhibitors for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. In vitro tests revealed that certain derivatives exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli:

Compound NameMIC (mg/mL)Activity Against
Pyrrolidine Derivative 10.0039S. aureus
Pyrrolidine Derivative 20.025E. coli

These results indicate that structural modifications can enhance the bioactivity of pyrrolidine-based compounds .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogs of this compound demonstrated that specific modifications led to increased potency against targeted enzymes. The research utilized quantitative proteomics to assess the biological impact of these compounds on cellular models, revealing dose-dependent responses that underscore their potential as therapeutic agents .

Case Study 2: Pharmacokinetics and Binding Affinity

Another investigation assessed the pharmacokinetics of radiolabeled analogs in vivo, particularly their binding affinity to cannabinoid receptors. These studies showed that modifications to the phenyl ring significantly influenced brain uptake and receptor binding profiles, indicating a pathway for optimizing drug design based on structural characteristics .

Q & A

Q. How can enantioselective synthesis of (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol be designed?

The synthesis of chiral alcohols like this compound often employs chelation-controlled diastereoselective nucleophilic additions or chiral auxiliary strategies . For example, (R)-1-phenyl-1-(pyridin-2-yl)ethanol was synthesized via a chelation-controlled alkylation step, achieving 67% enantiomeric excess (ee) . Key steps include:

  • Use of a chiral auxiliary (e.g., derived from (R)-glyceraldehyde diacetonide) to enforce stereochemical control.
  • Reduction of intermediates (e.g., epoxides) with agents like LiAlH4, followed by purification via column chromatography (n-hexane:EtOAc gradients) .
  • Monitoring diastereomeric ratios via TLC and NMR.

Q. What purification methods ensure high enantiomeric purity?

  • Column chromatography with polar/non-polar solvent systems (e.g., n-hexane:EtOAc) effectively separates diastereomers .
  • Chiral HPLC or SFC (supercritical fluid chromatography) can resolve enantiomers, though these methods require optimization of chiral stationary phases.
  • Recrystallization from solvents like ethanol or toluene may improve ee, as seen in analogous syntheses of pyridinyl ethanol derivatives .

Q. Which spectroscopic techniques confirm stereochemistry and purity?

  • X-ray crystallography : Use programs like SHELXL for structure refinement. Absolute configuration can be verified via Flack or Rogers η parameters .
  • NMR : 1^1H and 13^13C NMR coupled with NOESY or COSY experiments identify spatial relationships between protons (e.g., pyrrolidine and phenyl groups) .
  • Polarimetry or chiral derivatization (e.g., Mosher’s esters) quantify ee .

Advanced Research Questions

Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved?

  • Re-evaluate Flack parameter validity : For near-centrosymmetric structures, Flack parameters may yield false chirality indications. Use the x parameter (based on twin-component scattering) for more reliable results .
  • Cross-validate with multiple techniques : Compare NMR-derived coupling constants (JJ) with X-ray torsion angles. For example, pyrrolidine ring puckering in X-ray data should align with NMR-derived vicinal coupling constants .

Q. What strategies optimize stereoselectivity in chelation-controlled reactions?

  • Metal coordination : Use Lewis acids (e.g., MgBr2_2) to stabilize transition states via chelation, enhancing 1,4-asymmetric induction. This method improved ee in pyridinyl ethanol syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., THF) favor chelation by stabilizing metal-alkoxide intermediates.
  • Temperature control : Lower temperatures reduce competing non-chelated pathways, as seen in epoxide reductions .

Q. How do crystal packing effects influence structural analysis?

  • Twinned crystals : SHELXD and SHELXE can resolve twinning in high-throughput phasing pipelines .
  • Polymorphism screening : Use solvent vapor diffusion or slow cooling to isolate stable polymorphs. For example, pyrrolidine-containing alcohols often form hydrogen-bonded networks that affect diffraction quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol

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